molecular formula C10H8ClF2N3S B8164348 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B8164348
M. Wt: 275.71 g/mol
InChI Key: KJGWXKQQWPMEEX-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core substituted with a chloro group and a difluoropyrrolidinyl moiety, imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include POCl3, DMF, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Detailed studies on the exact molecular targets and pathways are ongoing and may provide further insights into its mechanism of action.

Comparison with Similar Compounds

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3S/c11-9-14-6-1-4-17-7(6)8(15-9)16-3-2-10(12,13)5-16/h1,4H,2-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGWXKQQWPMEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC(=NC3=C2SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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